molecular formula C9H13ClN2O2 B1392961 2-(3-Methoxyphenyl)acetamidoxime hydrochloride CAS No. 1208092-47-0

2-(3-Methoxyphenyl)acetamidoxime hydrochloride

Cat. No.: B1392961
CAS No.: 1208092-47-0
M. Wt: 216.66 g/mol
InChI Key: RXVLDTBGEAJBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)acetamidoxime hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an acetamidoxime moiety, and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)acetamidoxime hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with 3-methoxybenzaldehyde, which undergoes a series of reactions to form the desired product.

    Formation of Acetamidoxime: The key intermediate, acetamidoxime, is prepared by reacting hydroxylamine hydrochloride with acetamide under basic conditions.

    Coupling Reaction: The acetamidoxime intermediate is then coupled with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as sodium methoxide, to form the final product.

    Hydrochloride Salt Formation: The free base of 2-(3-Methoxyphenyl)acetamidoxime is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)acetamidoxime hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the acetamidoxime moiety to primary amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)acetamidoxime hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use it to study its effects on various biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is employed in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)acetamidoxime hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetamidoxime hydrochloride: Similar structure but with the methoxy group at the para position.

    2-(3-Ethoxyphenyl)acetamidoxime hydrochloride: Similar structure with an ethoxy group instead of a methoxy group.

    2-(3-Methoxyphenyl)acetamide: Lacks the amidoxime moiety.

Uniqueness

2-(3-Methoxyphenyl)acetamidoxime hydrochloride is unique due to the presence of both the methoxy group and the acetamidoxime moiety, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVLDTBGEAJBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)acetamidoxime hydrochloride
Reactant of Route 2
2-(3-Methoxyphenyl)acetamidoxime hydrochloride
Reactant of Route 3
2-(3-Methoxyphenyl)acetamidoxime hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.